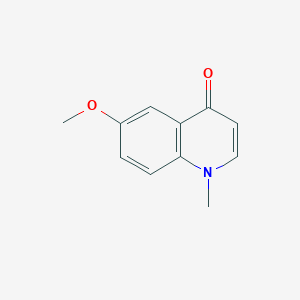

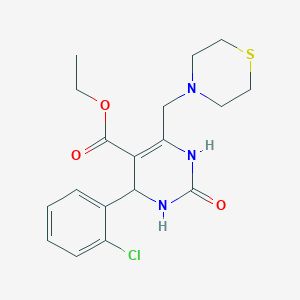

6-methoxy-1-methylquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-methoxy-1-methylquinolin-4(1H)-one, also known as luciferin, is a naturally occurring molecule that plays a crucial role in bioluminescence. It is a heterocyclic compound that is produced by various organisms, including fireflies, glow worms, and some marine organisms. Luciferin is widely used in scientific research for its ability to emit light in the presence of luciferase, an enzyme that catalyzes the oxidation of luciferin.

Wissenschaftliche Forschungsanwendungen

Antitumor Activities and Mechanisms

A study by Cui et al. (2017) highlighted the antitumor lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which exhibited significant antiproliferative activity across the NIH-NCI 60 human tumor cell line panel. This compound and its analogs act as tubulin-binding tumor-vascular disrupting agents, targeting established blood vessels in tumors and showing potential as a novel class of anticancer agents (Cui et al., 2017).

Apoptosis Induction in Cancer Treatment

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was discovered by Sirisoma et al. (2009) as a potent apoptosis inducer with excellent blood-brain barrier penetration. This compound is efficacious in various cancer models, underlining its potential as an anticancer development candidate (Sirisoma et al., 2009).

Tubulin Polymerization Inhibitors

Wang et al. (2014) optimized 4-(N-cycloamino)phenylquinazolines, yielding compounds with high cytotoxic activity against cancer cells by inhibiting tubulin polymerization. This research provides a framework for developing new anticancer drugs targeting the colchicine site on tubulin (Wang et al., 2014).

Photophysical Studies

The photophysical properties of 6-methoxyquinoline and its derivatives were studied by Poizat et al. (2004), focusing on their dynamics in various solvents. This research contributes to understanding the fundamental processes underlying excited-state proton transfer and could inform the development of photonic materials (Poizat et al., 2004).

Fluorescent Labeling and Biomedical Analysis

6-Methoxy-4-quinolone was identified as a stable fluorophore with strong fluorescence across a wide pH range, making it useful for biomedical analysis. Hirano et al. (2004) demonstrated its application as a fluorescent labeling reagent, highlighting its potential for detecting carboxylic acids (Hirano et al., 2004).

Eigenschaften

IUPAC Name |

6-methoxy-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-6-5-11(13)9-7-8(14-2)3-4-10(9)12/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCYXHAGDYVVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C2=C1C=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-1-methylquinolin-4(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2844743.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2844747.png)

![2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2844749.png)

![methyl 3-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2844756.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2844757.png)

![2-Bromo-N-[4-(3-methylbutanoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2844762.png)